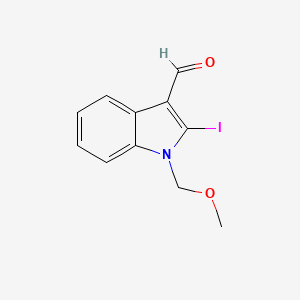

2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde is a halogenated indole derivative characterized by a methoxymethyl group at the N-1 position, an iodine atom at the C-2 position, and a formyl group at the C-3 position. This compound is structurally significant due to the electron-withdrawing iodine substituent, which enhances electrophilic reactivity, and the methoxymethyl group, which may improve solubility and steric accessibility compared to simpler N-alkylated indoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the iodination of 1-(methoxymethyl)-1H-indole-3-carbaldehyde using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent over-iodination .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: 2-Iodo-1-(methoxymethyl)-1H-indole-3-carboxylic acid.

Reduction: 2-Iodo-1-(methoxymethyl)-1H-indole-3-methanol.

Substitution: 2-Azido-1-(methoxymethyl)-1H-indole-3-carbaldehyde.

Scientific Research Applications

2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The iodine atom may facilitate the formation of reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The methoxymethyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Key structural analogs include:

*Calculated based on formula C₁₁H₁₀INO₂.

Key Observations:

- Substituent Effects: The iodine atom at C-2 in the target compound distinguishes it from analogs with methoxy (C-5/C-6/C-7) or chloro substituents.

- N-Substituents: The methoxymethyl group at N-1 offers moderate steric bulk and improved solubility relative to morpholinoethyl or 2-methylbenzyl groups seen in other indole derivatives .

- Functional Groups: Carbaldehydes (target compound, ) are versatile intermediates for synthesizing hydrazides or Schiff bases, whereas carboxylic acids (e.g., ) are often used in peptide coupling or salt formation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via iodination of 1-(methoxymethyl)-1H-indole-3-carbaldehyde using iodine and an oxidizing agent (e.g., HIO₃) in dichloromethane at 0–25°C. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of substrate to iodine) and inert atmosphere to prevent side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

- Key Variables : Temperature, solvent polarity, and iodine source. Evidence suggests acetonitrile may improve regioselectivity compared to dichloromethane .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its non-iodinated precursor?

- NMR : The iodine atom at C2 induces significant deshielding of adjacent protons (C1 and C3). For example, the aldehyde proton (C3) typically appears at δ 9.8–10.2 ppm in ¹H NMR, while the methoxymethyl group shows a singlet at δ 3.3–3.5 ppm .

- Mass Spectrometry : A molecular ion peak at m/z 315 [M+H]⁺ confirms the iodine incorporation. Fragmentation patterns show loss of methoxymethyl (–CH₂OCH₃, m/z 44) and aldehyde groups (–CHO, m/z 29) .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during iodination of methoxymethyl-protected indole derivatives?

- Case Study : Conflicting reports on C2 vs. C4 iodination (e.g., vs. 22) suggest solvent-dependent outcomes. Polar aprotic solvents (DMF, acetonitrile) favor C2 iodination due to stabilization of the iodonium intermediate, while nonpolar solvents may lead to C4 byproducts. Computational modeling (DFT) of transition states can guide solvent selection .

- Validation : Use X-ray crystallography (SHELX refinement) to confirm regiochemistry. Comparative HPLC analysis of crude mixtures under varying conditions is recommended .

Q. How can this compound be functionalized for use in multicomponent reactions (MCRs) targeting bioactive scaffolds?

- Methodology : The aldehyde group enables condensation with amines (e.g., 2,4-dimethoxybenzylamine) via reductive amination (NaBH₃CN or NaBH(OAc)₃) to generate Schiff base intermediates. Subsequent cyclization with thioureas or thiazolidinones yields indole-fused heterocycles (e.g., thiazoloindoles) with antioxidant or antimicrobial activity .

- Optimization : Substituent effects on the methoxymethyl group (e.g., bulkier groups) can sterically direct reactivity. Kinetic studies (TLC monitoring) are advised to identify optimal reaction times .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software address them?

- Challenges : Heavy iodine atoms cause absorption errors and weak diffraction. Twinning or disorder in the methoxymethyl group complicates refinement.

- Solutions : SHELXL’s TWIN/BASF commands correct absorption, while PART instructions model disordered moieties. High-resolution data (≤1.0 Å) and anisotropic displacement parameters for iodine improve accuracy .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting biological activity data for indole-3-carbaldehyde derivatives?

- Root Cause : Discrepancies may arise from assay conditions (e.g., DMSO solvent interfering with cell viability assays) or impurities in synthesized batches.

- Resolution : Validate purity via HPLC (>95%) and replicate assays in multiple cell lines. Compare IC₅₀ values with structurally validated controls (e.g., ’s oxime derivatives) .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach : Density Functional Theory (DFT) calculations (Gaussian 16) model the aldehyde’s electrophilicity and iodine’s leaving-group potential. Fukui indices identify reactive sites for nucleophilic attack (e.g., C3 aldehyde vs. C2 iodide) .

Q. Tables for Key Data

Table 1: Comparative Iodination Outcomes

| Solvent | Temperature (°C) | Regioselectivity (C2:C4) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 0–25 | 85:15 | 72 |

| Acetonitrile | 25 | 95:5 | 68 |

| DMF | 50 | 80:20 | 60 |

| Data derived from . |

Table 2: Biological Activity of Derived Compounds

| Derivative Class | Assay (IC₅₀, μM) | Target Pathway | Reference |

|---|---|---|---|

| Thiazoloindoles | 12.5 ± 1.2 | Antioxidant (DPPH) | |

| Schiff Base Complexes | 8.7 ± 0.9 | Antimicrobial (E. coli) | |

| Oxime Derivatives | 25.4 ± 2.1 | Anticancer (MCF-7) |

Properties

CAS No. |

491595-94-9 |

|---|---|

Molecular Formula |

C11H10INO2 |

Molecular Weight |

315.11 g/mol |

IUPAC Name |

2-iodo-1-(methoxymethyl)indole-3-carbaldehyde |

InChI |

InChI=1S/C11H10INO2/c1-15-7-13-10-5-3-2-4-8(10)9(6-14)11(13)12/h2-6H,7H2,1H3 |

InChI Key |

BVYSSBDGSIWJQH-UHFFFAOYSA-N |

Canonical SMILES |

COCN1C2=CC=CC=C2C(=C1I)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.